![molecular formula C11H8IN3O3 B5303641 N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-iodobenzamide](/img/structure/B5303641.png)
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-iodobenzamide" is a complex organic compound that could potentially be studied for various chemical and pharmacological properties due to its unique structure comprising a pyrimidinyl moiety and an iodobenzamide group. Such compounds are often of interest in medicinal chemistry for their potential as therapeutic agents.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including condensation reactions, chlorination, and amination. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was achieved through condensation and chlorination steps followed by amination (Huang et al., 2020). Similar methodologies could potentially be applied to synthesize the compound , with adaptations for the specific structural requirements.
Molecular Structure Analysis
The molecular structure of compounds is typically elucidated using techniques like X-ray crystallography and density functional theory (DFT). For example, the crystal structure determination and DFT analysis of a related compound provided insights into optimized geometric bond lengths and angles (Huang et al., 2020). Such analyses are crucial for understanding the compound's chemical behavior and interactions.
Chemical Reactions and Properties
Chemical properties of similar compounds reveal their reactivity and potential for various chemical transformations. For example, iodine-catalyzed oxidative coupling has been employed to synthesize quinazolin-4(3H)-ones from 2-aminobenzamides, demonstrating the reactivity of the benzamide moiety in the presence of iodine (Mohammed, Vishwakarma, & Bharate, 2015).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are determined through experimental analysis. While specific data for the compound were not found, related compounds exhibit varied solubility patterns and crystalline structures, which can inform predictions about physical behaviors (Huang et al., 2020).
properties
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8IN3O3/c12-7-4-2-1-3-6(7)9(16)14-8-5-13-11(18)15-10(8)17/h1-5H,(H,14,16)(H2,13,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKBHKCAYJBEJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CNC(=O)NC2=O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8IN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-2-iodo-benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.